![molecular formula C21H21N7O3 B2677750 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1021094-84-7](/img/structure/B2677750.png)

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

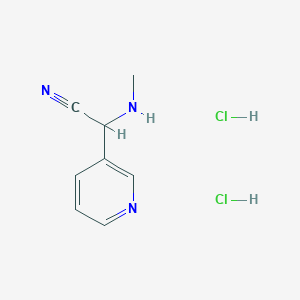

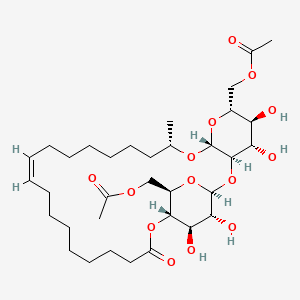

“N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated red solid was then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a fused heteroaromatic ring bearing pyrazole and pyrimidine units . This scaffold is considered as the bioisosteres of purines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux, followed by treatment with triethoxyorthoformate in acetic anhydride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its NMR data. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized through various chemical reactions, with their structures confirmed via spectroscopic methods. The cytotoxic activities against different cancer cell lines and the 5-lipoxygenase inhibition activities were evaluated, providing insights into their structure-activity relationships (Rahmouni et al., 2016).

Heterocyclic Synthesis

Another area of application involves the synthesis of novel heterocyclic compounds, including thioxopyrimidine and its derivatives, which were obtained by intramolecular cyclization of specific precursors with various amines and compounds. These synthesized compounds were characterized through spectral data and elemental analysis, with some undergoing X-ray crystal analysis (Ho & Suen, 2013).

Spectral Characterization and Pharmacological Potential

The spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been reported. These compounds were synthesized through nucleophilic substitution reactions and further chemical modifications. Their potential pharmacological activities are anticipated to be explored in future research (Zaki et al., 2017).

Anticancer and Anti-inflammatory Agents

Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds have been synthesized and evaluated as anti-inflammatory and analgesic agents. These studies included COX-1/COX-2 inhibition assays and highlighted some compounds with significant inhibitory activity and potential therapeutic applications (Abu‐Hashem et al., 2020).

Molecular Imaging in Parkinson's Disease

The compound has also found application in the development of new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease. This includes the synthesis of specific derivatives and their precursors, providing a foundation for non-invasive techniques to study neurological conditions (Wang et al., 2017).

Orientations Futures

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for further exploration . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research could focus on further optimizing this compound and conducting more in-depth biological evaluations.

Propriétés

IUPAC Name |

N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O3/c29-21(17-12-18(31-26-17)15-4-2-1-3-5-15)22-6-7-28-20-16(13-25-28)19(23-14-24-20)27-8-10-30-11-9-27/h1-5,12-14H,6-11H2,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGQAWJVIOAOSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2677669.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)

![(3Z)-3-[(4-fluorophenyl)hydrazinylidene]piperidin-2-one](/img/structure/B2677675.png)

![4-[7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]-2-methoxyphenyl methyl ether](/img/structure/B2677678.png)

![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)

![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)